Ethylsulfamoyl chloride
Overview
Description
Ethylsulfamoyl chloride is an organic compound with the empirical formula C2H6ClNO2S . It is typically used for research and development purposes . The molecular weight of Ethylsulfamoyl chloride is 143.59 .
Molecular Structure Analysis
The molecular structure of Ethylsulfamoyl chloride can be represented by the SMILES string CCNS(Cl)(=O)=O
. The InChI key for Ethylsulfamoyl chloride is JUDKSMSHAHXBFK-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
Ethylsulfamoyl chloride is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Electronic and Biological Interactions
Ethylsulfamoyl derivatives, like N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been studied for their structural, electronic, and biological properties. Using computational methods, research has evaluated their electron behavior, wave function, and biological properties in different solvent phases. These studies include analyses of electron localization functions, intermolecular interactions, and charge transfer energies. Molecular docking studies have also explored potential fungal and cancer activities of such compounds (Bharathy et al., 2021).
Environmental Degradation
Research has investigated the degradation of ethyl-parabens using heat-activated persulfate systems. These studies provide insights into the removal mechanisms of such compounds in water, exploring factors like temperature, pH, and the presence of competing substances. Understanding the degradation pathways can be crucial for environmental management and treatment of water samples containing similar compounds (Chen et al., 2017).
Chemical Synthesis and Activation
Sulfamoyl chlorides, including ethylsulfamoyl chloride, can be activated for chemical synthesis. For example, sulfamoyl chlorides can be activated by silyl radicals for the direct synthesis of aliphatic sulfonamides from alkenes. This process involves single electron reduction and has applications in medicinal chemistry, enabling the generation of complex molecules like cyclobutyl-spirooxindoles (Hell et al., 2019).
Pharmaceutical and Medical Applications
While specific studies on ethylsulfamoyl chloride in pharmaceutical contexts are limited, related compounds have been researched. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and used as correctors for defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, demonstrating the potential therapeutic applications of sulfamoyl derivatives (Suen et al., 2006).
Material Science
In the field of material science, sulfamoyl chloride derivatives have been used in the synthesis of polymers and other materials. For example, polymer brushes bearing ionic liquid moieties have been developed, showcasing the role of such compounds in creating materials with unique properties like modulating interfacial resistance (Yu et al., 2007).
Environmental and Industrial Treatment
Studies have also focused on the environmental and industrial treatment of compounds containing ethyl chloride. For instance, a Bacillus sp. was identified for its ability to aerobically degrade ethyl chloride wastewater, indicating the potential for bioremediation and treatment of industrial waste (Dong-yun, 2013).
Safety And Hazards
Ethylsulfamoyl chloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 . The precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 .
properties
IUPAC Name |
N-ethylsulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKSMSHAHXBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452896 | |
Record name | ethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylsulfamoyl chloride | |
CAS RN |
16548-07-5 | |
Record name | ethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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